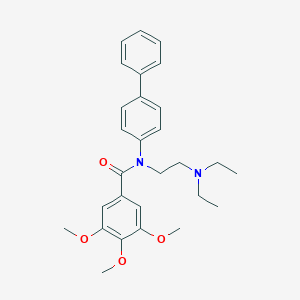

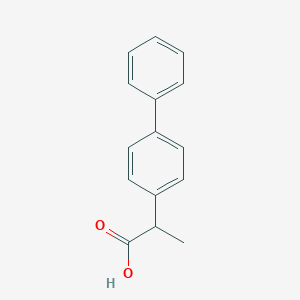

α-Methyl-4-Biphenylsäure

Übersicht

Beschreibung

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support

Wissenschaftliche Forschungsanwendungen

Nicht-steroidales Antirheumatikum

α-Methyl-4-Biphenylsäure, bekannt als Biprofen, wird als potenzielles nicht-steroidales Antirheumatikum (NSAR) anerkannt. NSAR werden häufig verwendet, um Entzündungen zu reduzieren und Schmerzen bei Erkrankungen wie Arthritis, Verstauchungen und anderen Erkrankungen des Bewegungsapparates zu lindern .

Interaktion mit GABA-Rezeptoren

Es wurde festgestellt, dass Biprofen mit Chinolon-Antibiotika interagiert und eine funktionelle Blockade der γ-Aminobuttersäure-(GABA)-Rezeptoren induziert. Diese Interaktion könnte Auswirkungen auf die Modulation der GABAergen Neurotransmission bei verschiedenen neurologischen Erkrankungen haben .

Einschluss-Komplex-Bildung

Diese Verbindung bildet einen festen Einschluss-Komplex mit β-Cyclodextrin. Einschluss-Komplexe werden verwendet, um die Löslichkeit und Stabilität von Arzneimitteln zu verbessern, was ihre Bioverfügbarkeit und therapeutische Wirksamkeit verbessern kann .

Selektive COX-2-Hemmung

Biprofen ist ein Metabolit von Isopropylbiphenyl und wirkt als selektiver COX-2-Hemmer. COX-2-Hemmer sind eine Klasse von Medikamenten, die selektiv das COX-2-Enzym blockieren und die Produktion von pro-inflammatorischen Chemikalien reduzieren, insbesondere bei Erkrankungen wie Arthrose und rheumatoider Arthritis .

Strukturanalyse im Wirkstoffdesign

Die Verbindung wurde in der Strukturanalyse verwendet, z. B. bei der Röntgenkristallstruktur-Bestimmung der Ovinen Prostaglandin H2-Synthase-1. Solche Analysen sind entscheidend für die Wirkstoffentwicklung und liefern Einblicke in die Wirkstoff-Rezeptor-Interaktionen .

Synthese von magen Schonenden Medikamenten

this compound wurde bei der Synthese von magen Schonenden nicht-steroidalen Antirheumatika eingesetzt. Magen Schonende Medikamente sind so konzipiert, dass sie gastrointestinale Nebenwirkungen minimieren, die häufig mit traditionellen NSAR verbunden sind .

MilliporeSigma - 4-Biphenylsäure ChemicalBook - this compound

Wirkmechanismus

Target of Action

Biprofen primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

As a COX-2 selective inhibitor , Biprofen works by binding to the active site of the COX-2 enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing their levels in the body.

Biochemical Pathways

The primary biochemical pathway affected by Biprofen is the arachidonic acid pathway . By inhibiting COX-2, Biprofen disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects include a reduction in inflammation, pain, and fever.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (226.27 for Biprofen ) can influence these properties.

Result of Action

The molecular and cellular effects of Biprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Biprofen can decrease the intensity of the inflammatory response and alleviate associated pain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Biprofen. Factors such as pH, temperature, and the presence of other molecules can impact the drug’s effectiveness. For instance, the predicted pKa of Biprofen is 4.34 , indicating that changes in body pH could potentially affect the drug’s ionization state and, consequently, its absorption and distribution.

Biochemische Analyse

Biochemical Properties

Alpha-Methyl-4-biphenylacetic acid plays a role in biochemical reactions, particularly as a COX-2 selective inhibitor

Cellular Effects

It is known to be a metabolite of Isopropylbiphenyl, a COX-2 selective inhibitor . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a COX-2 selective inhibitor, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALUUBQFLPUJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286408 | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-72-6 | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Biphenyl)propionic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6341-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenylyl)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55W126F9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

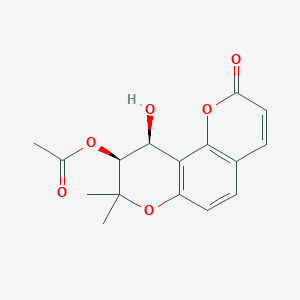

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

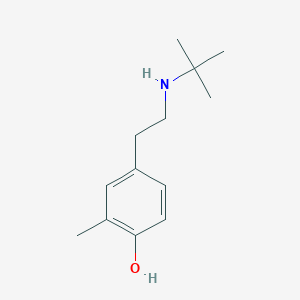

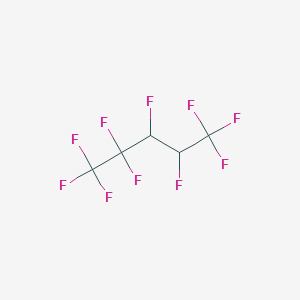

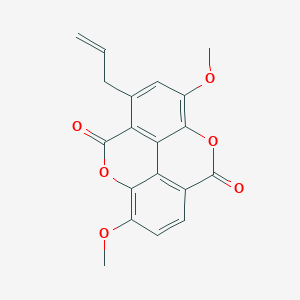

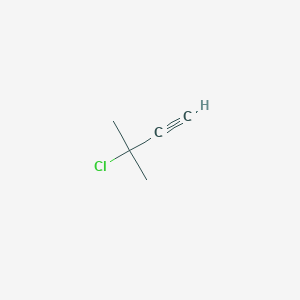

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.